Carbamate vs. Benzoate Ester at the Phenyl Para-Position: Structural Distinction from Methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
The target compound differs from its closest commercially cataloged analog, methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS 2034513-27-2), by the nature of the phenyl para-substituent: a methyl carbamate (–NH–COOCH₃) in the target vs. a methyl ester (–COOCH₃) in the analog [1][2]. In the broader 4-sulfamoylphenyl series disclosed in EP 1104760 A1, the para-substituent identity is a recognized determinant of COX-2 inhibitory potency and selectivity; electron-donating carbamate groups can engage in hydrogen-bonding interactions within the COX-2 side pocket that are inaccessible to ester carbonyls, potentially altering both binding affinity and residence time [1]. However, no published head-to-head IC₅₀ comparison between these two specific compounds is available in the public domain.
| Evidence Dimension | Phenyl para-substituent identity (structural differentiation) |
|---|---|
| Target Compound Data | Methyl carbamate (–NH–COOCH₃) at the phenyl 4-position; molecular formula C₁₇H₁₈N₄O₅S; MW 390.41 |
| Comparator Or Baseline | Methyl 4-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS 2034513-27-2): methyl ester (–COOCH₃) at phenyl 4-position; MW 389.43 |
| Quantified Difference | Difference in para-substituent: carbamate (H-bond donor/acceptor) vs. ester (H-bond acceptor only). Quantitative IC₅₀ values for both compounds are not publicly reported. |
| Conditions | Structural comparison based on chemical registry data; pharmacological context inferred from sulfamoylheteroaryl pyrazole patent family EP 1104760 A1 |
Why This Matters
For COX-2 inhibitor screening campaigns, the carbamate moiety may confer a distinct hydrogen-bonding pharmacophore that cannot be replicated by the ester analog, making direct substitution of CAS 2034513-27-2 for CAS 2034328-05-5 scientifically inadvisable without experimental confirmation.
- [1] Ando K, Kawamura K. Sulfamoylheteroaryl pyrazole compounds as anti-inflammatory/analgesic agents. European Patent EP 1104760 A1, published 2001-06-06. Assigned to Pfizer Inc. View Source
- [2] Ando K, Kawamura K. Sulfamoylheteroaryl pyrazole compounds as anti-inflammatory/analgesic agents. United States Patent Application US 20030144280 A1, published 2003-07-31. Assigned to Pfizer Inc. View Source
